molecular formula C14H10N2O3S2 B6073853 [(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetic acid

[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetic acid

Cat. No.: B6073853
M. Wt: 318.4 g/mol
InChI Key: MIBWLDBLKXLBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetic acid, commonly known as HPTA, is a synthetic compound that belongs to the class of thienopyrimidine derivatives. HPTA has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological activities.

Mechanism of Action

The exact mechanism of action of HPTA is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various cellular signaling pathways, including the NF-κB pathway and the MAPK pathway. HPTA has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in the inflammatory response.
Biochemical and Physiological Effects
HPTA has been shown to exhibit a wide range of biochemical and physiological effects. It has been demonstrated to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. HPTA has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, HPTA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using HPTA in lab experiments is its unique chemical structure, which allows for the synthesis of a wide range of derivatives with potentially enhanced biological activities. However, one of the limitations of using HPTA is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on HPTA. One area of interest is the development of novel derivatives with enhanced biological activities. Another area of interest is the investigation of the potential use of HPTA as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, further studies are needed to elucidate the exact mechanism of action of HPTA and to better understand its biochemical and physiological effects.

Synthesis Methods

HPTA can be synthesized through a multi-step reaction process. The first step involves the synthesis of 4-hydroxy-5-phenylthieno[2,3-d]pyrimidine-2-thiol by reacting 2-mercapto-4,5-diphenyl-1,3-thiazole with ethyl cyanoacetate in the presence of potassium carbonate. The resulting product is then treated with sodium hydroxide to form the sodium salt of the thiol. The final step involves the esterification of the sodium salt with chloroacetic acid to form HPTA.

Scientific Research Applications

HPTA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. HPTA has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.

Properties

IUPAC Name

2-[(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S2/c17-10(18)7-21-14-15-12(19)11-9(6-20-13(11)16-14)8-4-2-1-3-5-8/h1-6H,7H2,(H,17,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBWLDBLKXLBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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